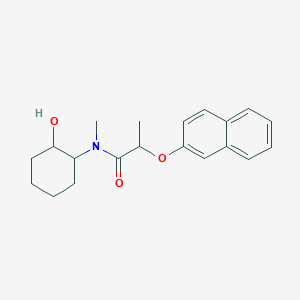

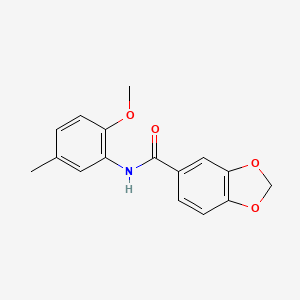

N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide often involves complex organic reactions. For instance, the synthesis of similar benzodioxole derivatives has been achieved through methods like the 'one-pot' reductive cyclization using sodium dithionite as a reductive cyclizing agent in DMSO solvent, demonstrating the intricacies involved in creating these molecules (Bhaskar et al., 2019).

Molecular Structure Analysis

The molecular structure of benzodioxole derivatives, akin to N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide, can be characterized using techniques like X-ray diffraction and density functional theory (DFT) calculations. These studies reveal the geometrical parameters and electronic properties of the molecules, providing insights into their reactivity and stability. For example, Demir et al. (2015) utilized X-ray single crystal diffraction and DFT to analyze a related molecule, highlighting the precision in determining molecular conformation and electronic characteristics (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving benzodioxole derivatives are diverse, reflecting their reactivity. The synthesis process and subsequent chemical reactions these compounds undergo, such as cyclization, esterification, and amidation, are crucial for modifying their chemical structure and enhancing their potential applications. For instance, Ikemoto et al. (2005) described a practical synthesis of a CCR5 antagonist highlighting the chemical versatility of such compounds (Ikemoto et al., 2005).

Scientific Research Applications

Synthesis and Chemical Properties

N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide and its derivatives have been the focus of research due to their potential in synthesizing novel compounds with various biological activities. One study explored the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing the versatility of this compound in creating diverse molecular structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Potential

The benzodioxole group, a component of N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide, is present in various endothelin receptor antagonists. This highlights its significance in the development of medications targeting specific receptor subtypes, as demonstrated in the development of endothelin antagonists (Tasker et al., 1997).

Material Science and Chemistry

In the field of materials science, the structure of compounds related to N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide, such as N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, has been studied for their novel organizational motifs. These compounds have potential applications in creating new modes of organization for materials like columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).

Medical Imaging and Diagnostics

Additionally, derivatives of this compound have been utilized in medical imaging. For instance, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide has been used as a molecular imaging probe in positron emission tomography (PET) for assessing serotonin 1A receptor densities in Alzheimer's disease patients (Kepe et al., 2006).

Antioxidant Properties

Research into the antioxidant properties of similar compounds, like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, provides insights into the potential health benefits of these molecules. These properties are evaluated using both experimental techniques and computational methods, such as density functional theory (DFT) calculations (Demir et al., 2015).

Biological Activity

Further investigations into the biological activity of related compounds include studies on their antimicrobial properties. For instance, derivatives like 3-oxo-N-o-tolylbenzo[d]isothiazole-2(3H)-carboxamide have shown promising antimicrobial activity, indicating the potential for medical applications (Wang et al., 2012).

properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-10-3-5-13(19-2)12(7-10)17-16(18)11-4-6-14-15(8-11)21-9-20-14/h3-8H,9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKUEZNGMWDACB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide | |

CAS RN |

349122-48-1 |

Source

|

| Record name | N-(2-METHOXY-5-METHYLPHENYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)

![2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B5537925.png)

![(1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537949.png)

![4-[2-(2,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5537960.png)